molecular formula C22H19NO6 B2983778 ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 338404-95-8

ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Cat. No.: B2983778
CAS No.: 338404-95-8
M. Wt: 393.395
InChI Key: OFDLITBAUPMIFZ-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a pyran-based heterocyclic compound featuring a 2H-pyran core substituted with a phenyl group at position 6, a 4-methoxybenzoylamino group at position 3, and an ethyl ester at position 3. This structure combines electron-donating (methoxy) and electron-withdrawing (ester, carbonyl) groups, making it a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name

ethyl 5-[(4-methoxybenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6/c1-3-28-21(25)17-13-18(22(26)29-19(17)14-7-5-4-6-8-14)23-20(24)15-9-11-16(27-2)12-10-15/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDLITBAUPMIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyran ring structure, characterized by the presence of a methoxybenzoyl group and an ethyl ester. Its molecular formula is C22H19NO6C_{22}H_{19}NO_6, with a molecular weight of approximately 393.4 g/mol . The structural configuration plays a significant role in its biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, potentially including:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress.
  • Anticancer Properties : There is potential for this compound to interact with cellular targets involved in cancer pathways, although specific mechanisms remain under investigation.
  • Enzyme Inhibition : As a chromanone derivative, it may exhibit inhibitory effects on certain enzymes or receptors, influencing metabolic pathways .

While specific mechanisms of action for this compound are not fully elucidated, it is hypothesized that its structural features allow for interactions with biomolecules such as enzymes and receptors. These interactions could lead to modulation of their activity, thereby influencing various biological processes.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameUnique FeaturesPotential Activity
Ethyl 3-(2-methoxybenzamido)-6-methyl-2-oxo-2H-pyran-5-carboxylateContains a methoxy group; different substitution patternAntioxidant
Ethyl 3-(3-chlorobenzoyl)amino)-2-oxo-6-pheny -2H-pyran -5-carboxylateFeatures a chlorobenzoyl group; potential for different reactivityAnticancer
Methyl N-[4-[2-(5-chloro -2-methoxybenzamido)ethyl]benzenesulphonyl]carbamateContains a sulfonamide group; distinct chemical propertiesAntimicrobial

This table highlights how variations in functional groups can influence the biological activity and reactivity of similar compounds.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit significant biological activities:

  • Anticancer Activity : A study demonstrated that certain chromanone derivatives showed cytotoxic effects against various cancer cell lines. The presence of specific substituents was linked to enhanced activity against tumor cells .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that chromanone derivatives can effectively inhibit enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
  • Antioxidant Properties : Several studies have reported that similar compounds possess strong antioxidant capabilities, which are essential for protecting cells from oxidative damage and may contribute to their anticancer properties .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the benzoyl and pyran moieties. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (Target) 4-OCH₃ C₂₂H₁₉NO₆* 393.39 Electron-donating methoxy group enhances solubility and hydrogen-bonding potential
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate 4-CH₃ C₂₂H₁₉NO₅ 377.40 Methyl group increases lipophilicity; commercially discontinued
Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate 4-CH₃, CN C₂₃H₂₂N₂O₃ 374.44 Cyano group enhances reactivity for further functionalization
Methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate Complex substituents C₁₉H₁₉N₃O₇ 401.37 Multiple functional groups enable diverse supramolecular interactions

*Calculated based on analogous compounds.

Substituent Impact :

  • Methyl (4-CH₃) : Enhances hydrophobic interactions but may reduce solubility in polar solvents .
  • Cyano (CN): Increases electrophilicity, enabling nucleophilic additions or cyclizations .
Physicochemical and Commercial Profiles
  • Solubility : Methoxy-substituted compounds exhibit higher aqueous solubility than methyl analogues due to increased polarity.
  • Stability : Ester groups may confer susceptibility to hydrolysis under acidic/basic conditions, requiring careful storage .

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